2-{3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]azetidine-1-carbonyl}pyrazine
CAS No.: 1396812-67-1
Cat. No.: VC6854235
Molecular Formula: C20H23N5O3
Molecular Weight: 381.436
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396812-67-1 |
|---|---|
| Molecular Formula | C20H23N5O3 |
| Molecular Weight | 381.436 |
| IUPAC Name | [4-(4-methoxyphenyl)piperazin-1-yl]-[1-(pyrazine-2-carbonyl)azetidin-3-yl]methanone |
| Standard InChI | InChI=1S/C20H23N5O3/c1-28-17-4-2-16(3-5-17)23-8-10-24(11-9-23)19(26)15-13-25(14-15)20(27)18-12-21-6-7-22-18/h2-7,12,15H,8-11,13-14H2,1H3 |
| Standard InChI Key | DSMPAKSLWLZKBW-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CN(C3)C(=O)C4=NC=CN=C4 |
Introduction
2-{3-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]azetidine-1-carbonyl}pyrazine is a synthetic organic compound with potential applications in medicinal chemistry. Its structure combines a pyrazine core with azetidine and piperazine functional groups, which are often associated with bioactive molecules targeting neurological or oncological pathways. The compound's precise molecular formula and structure suggest its potential as a pharmacophore for drug development.
Molecular Formula and Weight
-
Molecular Formula: C20H24N4O4
-
Molecular Weight: Approximately 384.43 g/mol
Structural Features
The compound contains:
-
A pyrazine ring, which is a nitrogenous heterocycle often found in biologically active molecules.
-
An azetidine ring, a four-membered nitrogen-containing ring, contributing rigidity to the structure.
-
A piperazine moiety substituted with a methoxyphenyl group, enhancing its potential interaction with biological targets.
IUPAC Name
The systematic IUPAC name is:
2-{3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]azetidine-1-carbonyl}pyrazine.
Synthesis Pathways
While specific synthesis protocols for this compound are not directly available, related compounds involving piperazine and azetidine derivatives are typically synthesized using multi-step organic reactions:
-
Formation of Piperazine Derivatives:
-
Reacting substituted aniline derivatives with ethylene glycol or similar reagents to form the piperazine core.
-
-
Azetidine Functionalization:
-
Azetidine rings are commonly introduced via cyclization reactions using appropriate precursors such as β-amino alcohols.
-
-
Coupling with Pyrazine:
-
The final step often involves coupling the functionalized azetidine and piperazine units with pyrazine derivatives using amide bond formation techniques.
-
Pharmacological Potential
Compounds containing piperazine and pyrazine moieties are widely studied for their pharmacological properties:
-
Neurological Disorders: Piperazine derivatives are known to interact with serotonin and dopamine receptors, making them candidates for antidepressant or antipsychotic drugs.
-
Anticancer Activity: Pyrazine-based compounds have been investigated as kinase inhibitors, targeting pathways like VEGFR-2 and c-Met, which are implicated in tumor growth and angiogenesis.
Mechanism of Action
Due to its structural features, this compound may act as:
-
A receptor modulator by binding to enzymatic or receptor sites.
-
A scaffold for further derivatization to enhance activity against specific biological targets.
Comparative Analysis of Related Compounds
Biological Evaluation
Studies on similar compounds have shown:
-
Potent antiproliferative effects against cancer cell lines such as A549 (lung), MCF-7 (breast), and HeLa (cervical).
-
Selectivity in modulating enzymatic pathways like c-Met and VEGFR-2.
Toxicity Profile
Compounds with methoxyphenyl-piperazine moieties generally exhibit low hemolytic toxicity but require further evaluation for long-term safety.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume